Product packaging for 4-Methylquinoline 1-oxide(Cat. No.:CAS No. 4053-40-1)

4-Methylquinoline 1-oxide

Cat. No.: B3190255
CAS No.: 4053-40-1
M. Wt: 159.18 g/mol
InChI Key: BKKKHCJYHYPKBC-UHFFFAOYSA-N
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Description

Overview of Research Trajectories for Quinolines and their N-Oxides

Within the broader family of N-oxide heterocycles, quinoline (B57606) N-oxides are particularly noteworthy and are widely utilized in organic synthesis. sioc-journal.cn Quinoline derivatives themselves are well-known biologically active compounds. researchgate.net The N-oxidation of the quinoline ring renders it more reactive and can direct functionalization to specific positions with good regioselectivity, something that is more difficult to achieve with unoxidized quinolines. researchgate.net This enhanced reactivity has made quinoline N-oxides attractive precursors for synthesizing a variety of functionalized quinoline compounds. researchgate.net

A significant trajectory in the research on quinoline N-oxides involves their use in C-H activation and functionalization reactions. researchgate.net The N-oxide group can act as a directing group, enabling the introduction of various substituents at the C2 and C8 positions of the quinoline core under relatively mild conditions. sioc-journal.cnresearchgate.net Research has demonstrated the utility of quinoline N-oxides in transformations such as alkenylation, alkylation, arylation, amination, and halogenation. researchgate.net For instance, rhodium-catalyzed distal C(sp²)–H olefination of quinoline N-oxides has been developed using molecular oxygen as a clean oxidant, showcasing the robustness of this methodology with a wide range of substrates. acs.org These functionalization reactions are crucial for building molecular complexity and accessing novel quinoline-based structures for further investigation.

Historical Context of 4-Methylquinoline (B147181) 1-oxide in Organic Chemistry Research

Research into quinoline N-oxides, including 4-methylquinoline 1-oxide (also known as lepidine 1-oxide), has a history stretching back several decades. Early investigations focused on their synthesis, reactivity, and potential biological properties. For example, a 1970 study described the preparation of a number of quinoline N-oxides and their subsequent oxidation to quinoline hydroxamic acids to evaluate their antibacterial properties. cdnsciencepub.com This work highlighted that the nature of substituents on the quinoline nucleus influenced the magnitude of antibacterial activity. cdnsciencepub.com

In the late 1970s, research explored the photochemical reactivity of quinoline N-oxides. Studies on the photo-rearrangement reactions of substituted quinoline 1-oxides in methanol (B129727) revealed that the migration of a methyl group was dependent on the nature of other substituents on the ring. nii.ac.jp Around the same period, reactions of lepidine 1-oxide with reagents like isopropyl nitrite (B80452) and sodium amide in liquid ammonia (B1221849) were investigated, leading to amination at the 2-position as the main reaction, in contrast to the nitrosation of the methyl group observed in the parent 4-methylquinoline. clockss.org The nomination of the parent compound, 4-methylquinoline, for carcinogenicity studies in the 1980s indicates the growing attention paid to the broader class of methylquinolines during that time. nih.gov These early studies laid the groundwork for the more advanced synthetic applications seen today, establishing the fundamental reactivity patterns of compounds like this compound.

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₉NO solubilityofthings.comlookchem.combldpharm.com
Molar Mass 159.18 g/mol solubilityofthings.com
Appearance Yellow to orange crystalline powder solubilityofthings.com
State at Room Temp. Solid solubilityofthings.com
Density 1.1920 g/cm³ solubilityofthings.com
Melting Point 114.00 °C (387.15 K) solubilityofthings.com
Boiling Point 306.00 °C (579.15 K) solubilityofthings.com
Solubility The presence of the polar N-oxide group can enhance solubility in polar solvents like water. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B3190255 4-Methylquinoline 1-oxide CAS No. 4053-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKKHCJYHYPKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4053-40-1
Record name Quinoline, 4-methyl-, 1-oxide
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Record name 4-methylquinolin-1-ium-1-olate
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Synthetic Methodologies for 4 Methylquinoline 1 Oxide and Its Derivatives

General Synthesis of N-Oxides from Quinoline (B57606) Precursors

The conversion of quinoline precursors to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry. This process involves the oxidation of the nitrogen atom within the quinoline ring system.

Oxidation Protocols for 4-Methylquinolines to 4-Methylquinoline (B147181) 1-oxide

The direct oxidation of 4-methylquinoline is a common and efficient method for producing 4-Methylquinoline 1-oxide. Various oxidizing agents and catalytic systems have been developed to achieve this transformation.

Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used stoichiometric oxidants for the N-oxidation of quinolines. rsc.orgnih.gov The reaction is typically performed under mild conditions and provides good yields of the desired N-oxide.

In a typical procedure, a solution of m-CPBA in a solvent like dichloromethane (B109758) (CH2Cl2) is added dropwise to a solution of the quinoline derivative at room temperature. rsc.org The reaction mixture is stirred for a few hours. rsc.org After the reaction is complete, the excess m-CPBA is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3). rsc.orggoogle.com The this compound product is then extracted, dried, and purified, often by column chromatography. rsc.org For instance, oxidation of 7-acetamido-8-benzyloxyquinoline with m-CPBA in 1,2-dichloroethane (B1671644) at room temperature for 48 hours yielded the corresponding N-oxide in 82% yield. nih.gov

ParameterConditions
Substrate4-Methylquinoline
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (CH2Cl2)
TemperatureRoom Temperature (e.g., 25 ºC) rsc.org
Reaction Time~2 hours rsc.org
WorkupNeutralization with NaHCO3, extraction

This table presents a general procedure for the oxidation of quinoline derivatives using m-CPBA.

Catalytic systems utilizing hydrogen peroxide (H2O2) as the terminal oxidant offer a more environmentally benign and cost-effective alternative to stoichiometric peroxyacid oxidations. nih.govrsc.org A notable system involves a molybdenum/phosphorus (Mo/P) catalyst, such as phosphomolybdic acid or a combination of MoO3 and H3PO4. nih.govrsc.org

This method has been successfully applied to the gram-scale oxidation of a variety of nitrogen heterocycles. nih.gov Spectroscopic and crystallographic studies suggest that a tetranuclear Mo4P peroxo complex is one of the active catalytic species. nih.govresearchgate.net The reaction is typically carried out in acetonitrile, which has been identified as the solvent of choice. nih.gov The catalytic system demonstrates high utility and chemoselectivity, successfully producing over 20 different heterocyclic N-oxides. nih.govresearchgate.net Structural analysis has confirmed the formation of a complex between the catalyst and the product, specifically (4-methylquinoline-N-oxide)2[Mo(η2-O2)2O]. researchgate.netresearchgate.net

ParameterConditions
SubstrateNitrogen Heterocycles (including quinolines)
OxidantHydrogen Peroxide (H2O2) nih.gov
CatalystPhosphomolybdic acid or MoO3/H3PO4 nih.govrsc.org
SolventAcetonitrile nih.gov
AdvantageLow cost, high atom efficiency, water as the only by-product rsc.org

This table summarizes the key features of the Mo/P-catalyzed oxidation system.

Vapor-Phase Synthesis Approaches for Methylquinolines (precursor studies)

Vapor-phase synthesis represents an important industrial approach for producing methylquinolines, the precursors to this compound. These reactions typically involve passing a vapor stream of an aniline (B41778) base along with aldehydes over a solid acid catalyst at high temperatures. google.com

For the synthesis of 2- and 4-methylquinoline, aniline and acetaldehyde (B116499) are reacted in the gas phase over BEA* zeolite catalysts. kuleuven.beresearchgate.net High combined yields of methyl-substituted quinolines can be achieved, with 4-methylquinoline often being the predominant isomer when using H-BEA* zeolite. kuleuven.beresearchgate.net Another approach involves reacting 2-methylaniline with formaldehyde (B43269) and acetaldehyde over a solid acid catalyst bed at temperatures above 350°C to produce 8-methylquinoline (B175542). google.com A novel method uses lactic acid and aniline over an HBeta catalyst, achieving a 67.6% total yield of quinolines. researchgate.net The choice of catalyst, such as H-ZSM-5, H-Beta, or H-Y zeolites, and reaction conditions can influence the selectivity towards specific isomers. researchgate.net

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives allows for the modification of the core structure to achieve specific properties.

Synthesis of 4-Alkoxy-2-methylquinoline 1-oxides

The synthesis of 4-alkoxy-2-methylquinoline 1-oxides is a multi-step process that often starts from a more readily available precursor. nii.ac.jp A convenient route begins with 2-methylquinoline (B7769805) 1-oxide, which is first nitrated to form 2-methyl-4-nitroquinoline (B1625460) 1-oxide. nii.ac.jpresearchgate.net

This nitro-derivative is then converted to 4-chloro-2-methylquinoline (B1666326) 1-oxide. nii.ac.jp The final step involves the nucleophilic substitution of the chloro group with an alkoxide. This is achieved by reacting the 4-chloro derivative with the desired alcohol, which can yield the target 4-alkoxy-2-methylquinoline 1-oxides in high yields (80–85%). nii.ac.jp An ultrasound-assisted O-alkylation method has also been developed for the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines, where 6-methoxy-2-methylquinolin-4-ol (B94542) is reacted with alkyl halides in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF), providing the products in 15 minutes with satisfactory yields. mdpi.com

StepReactantsProduct
12-Methylquinoline 1-oxide2-Methyl-4-nitroquinoline 1-oxide nii.ac.jp
22-Methyl-4-nitroquinoline 1-oxide4-Chloro-2-methylquinoline 1-oxide nii.ac.jp
34-Chloro-2-methylquinoline 1-oxide, Alcohol4-Alkoxy-2-methylquinoline 1-oxide nii.ac.jp

This table outlines the synthetic sequence for preparing 4-alkoxy-2-methylquinoline 1-oxides.

Synthesis of Benzylated 4-Methylquinoline 1-oxides

The synthesis of benzylated 4-methylquinoline 1-oxides can be achieved through the benzylation of the corresponding heterocyclic N-oxides. A general procedure involves the reaction of the this compound precursor with a benzylating agent. For instance, 2-benzyl-4-methylquinoline 1-oxide can be synthesized, and its structure confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS). rsc.org The resulting compound exhibits characteristic signals in its ¹H and ¹³C NMR spectra. rsc.org

Similarly, other benzylated derivatives can be prepared. For example, the reaction can be adapted to produce compounds like 2-(4-methylbenzyl)quinoline 1-oxide and 2-benzyl-4-chloroquinoline 1-oxide, each with unique spectral data confirming their structures. rsc.org The synthesis can also be extended to include functional groups on the benzyl (B1604629) moiety, as seen in the preparation of 2-(4-(methoxycarbonyl)benzyl)quinoline 1-oxide. rsc.org

Table 1: Examples of Synthesized Benzylated Quinoline 1-oxides and their Characterization Data

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Key ¹H NMR Signals (δ, ppm)
2-benzyl-4-methylquinoline 1-oxideC₁₇H₁₅NO250.1226250.12248.87 (d, 1H), 7.92 (d, 1H), 4.48 (s, 2H), 2.56 (s, 3H)
2-(4-methylbenzyl)quinoline 1-oxideC₁₇H₁₅NO250.1226250.12318.73 (d, 1H), 4.37 (s, 2H), 2.27 (s, 3H)
2-benzyl-4-chloroquinoline 1-oxideC₁₆H₁₂ClNO270.0680270.06968.83 (d, 1H), 8.16 (d, 1H), 4.46 (s, 2H)
2-(4-(methoxycarbonyl)benzyl)quinoline 1-oxideC₁₈H₁₅NO₃294.1125294.11334.54 (s, 2H), 3.91 (s, 3H)

Data sourced from The Royal Society of Chemistry. rsc.org

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing quinoline derivatives, including precursors to this compound. semanticscholar.orgnih.gov This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. lew.roresearchgate.net

For instance, 4-hydroxy-2-quinolinone derivatives, which can be precursors, have been effectively synthesized in a single step from aniline and diethylmalonate using p-toluenesulfonic acid as a catalyst under microwave irradiation. semanticscholar.org The reaction mixture, after irradiation, is simply treated with cold water to afford the product in good yield. semanticscholar.org This approach is highlighted as a convenient, simple, and fast alternative for synthesizing such compounds. semanticscholar.org

A patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinones from quinoline raw materials. google.com In this process, a mixture of a quinoline, such as 4-methylquinoline, ethyl chloroacetate, and water in a solvent like ethyl acetate (B1210297) is irradiated with microwaves. google.com This one-pot reaction proceeds through the formation of a 1-acetic acid ester quinoline chloride salt intermediate, which then undergoes nucleophilic addition with water to yield the corresponding 2-(1H)-quinolinone. google.com The method is noted for its simple conditions, short reaction time, and high selectivity. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline N-oxide Derivatives

Synthesis MethodReaction TimeYield
Conventional Heating (65°C)9 - 11 hours38% - 67%
Microwave Irradiation (100 W)30 - 40 minutes57% - 84%

Data sourced from Fatiha Belferdi et al. lew.ro

Sonication-Assisted Synthetic Routes

Ultrasound-assisted organic synthesis (UAOS) is recognized as an environmentally friendly and efficient technique for chemical reactions. pjps.pk The acceleration of reaction rates under sonication is attributed to the phenomenon of acoustic cavitation, which generates localized high pressure and energy. pjps.pk This method often results in high yields, reduced reaction times, and milder reaction conditions. pjps.pk

In the context of quinoline synthesis, ultrasound has been employed to enhance reaction efficiency. For example, the synthesis of seleno[2,3-b]quinoline derivatives has been successfully carried out using ultrasonic irradiation. cu.edu.eg The study demonstrated that increasing the ultrasonic power led to an increased product yield in a shorter amount of time. cu.edu.eg While this example does not directly produce this compound, it showcases the applicability of sonication for the synthesis of complex quinoline systems. The use of ultrasound has been shown to be effective in promoting various chemical reactions, including those for the synthesis of heterocyclic compounds. pjps.pk

Synthesis of Metal Complexes derived from this compound precursors

Metal complexes of quinoline derivatives are an active area of research. While direct synthesis from this compound is not extensively detailed in the provided context, the synthesis of metal complexes from related quinoline precursors is well-established. These methods often involve the reaction of a quinoline-based ligand with a metal salt. researchgate.netcore.ac.uk

For example, Cu(II) and Co(II) complexes have been synthesized from 2-chloro-4-methylquinoline (B123181) and o-phenylenediamine. researchgate.net The formation of these complexes is typically achieved by refluxing a solution of the metal salt (e.g., CuSO₄·5H₂O or CoSO₄·7H₂O) with the ligand in a suitable solvent like methanol (B129727). researchgate.net Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques, such as UV-Vis spectroscopy, FTIR, and elemental analysis, to confirm their structure and coordination geometry. researchgate.net In many cases, spectral data indicate an octahedral geometry for the metal complexes. researchgate.net

Another example involves the synthesis of platinum complexes with quinoline-based antimony ligands. acs.org The reaction of PtCl₂ with tris(quinolin-8-yl)stibane, a ligand derived from quinoline, yields the corresponding platinum complex. acs.org The structures of these complexes are often confirmed by single-crystal X-ray diffraction. acs.org

Reactivity and Reaction Mechanisms of 4 Methylquinoline 1 Oxide

Photochemical Rearrangement Reactions

The absorption of light energy by 4-methylquinoline (B147181) 1-oxide and its derivatives initiates a cascade of electronic and structural changes, resulting in profound molecular rearrangements. These reactions are pivotal in synthesizing novel heterocyclic systems.

Photo-rearrangement of 4-Alkoxy-2-methylquinoline 1-oxides

While specific studies detailing the photo-rearrangement of 4-alkoxy-2-methylquinoline 1-oxides are not extensively available in the surveyed literature, the general behavior of quinoline (B57606) N-oxides under photolytic conditions suggests a likely reaction pathway. Irradiation of quinoline N-oxides can lead to the formation of carbostyrils (quinolin-2-ones). This transformation is thought to proceed through a highly reactive oxaziridine (B8769555) intermediate. In the case of a 4-alkoxy substituted quinoline 1-oxide, it is plausible that irradiation would induce rearrangement to the corresponding 4-alkoxycarbostyril. The presence of the 2-methyl group may influence the reaction's regioselectivity and quantum yield. Polar protic solvents are known to favor the formation of carbostyrils from quinoline N-oxides.

Ring Enlargement to Benz[d]-1,3-oxazepines

A significant photochemical reaction of quinoline N-oxides, including 4-methylquinoline 1-oxide, is the ring enlargement to a seven-membered heterocyclic system. Upon irradiation, the N-oxide functionality is believed to isomerize to a transient and unstable oxaziridine intermediate. This three-membered ring, containing a nitrogen-oxygen bond, is highly strained. Subsequent cleavage of the C2-N bond in this intermediate leads to the formation of a seven-membered benz[d]-1,3-oxazepine ring. This ring expansion is a key step in the synthesis of these larger heterocyclic structures from the more common quinoline scaffold. The formation of benz[d]oxazepines is particularly favored in non-polar aprotic solvents.

Subsequent Ring Contraction Mechanisms to Indoles

The benz[d]-1,3-oxazepines formed from the photochemical rearrangement of quinoline 1-oxides are themselves subject to further rearrangement, leading to the formation of indole (B1671886) derivatives. This subsequent transformation can occur under either thermal or photochemical conditions. The mechanism involves a ring contraction of the seven-membered oxazepine ring to a five-membered indole ring. For instance, the photolysis of certain quinoline N-oxides can ultimately yield 3-acylindoles. This process highlights the utility of the initial photochemical ring expansion as a route to synthesize substituted indoles, which are important structural motifs in medicinal chemistry.

Flow Photochemical Heterocyclic Metamorphosis (FP-HM)

The application of continuous flow technology to photochemical reactions of quinoline N-oxides offers significant advantages over traditional batch processes. Flow photochemistry allows for precise control over reaction parameters such as irradiation time, temperature, and concentration, leading to improved yields and selectivity. In the context of quinoline N-oxide rearrangements, a flow reactor setup, often utilizing FEP tubing and a suitable light source like a UV lamp, can be employed. This methodology can mitigate issues such as over-irradiation and the formation of byproducts, which can be problematic in batch reactors. The continuous removal of the product from the irradiated zone prevents its potential photodegradation. This approach is particularly beneficial for scaling up photochemical syntheses.

Oxidative Transformations

The methyl group at the 4-position of the quinoline ring is susceptible to oxidation, providing a synthetic handle to introduce other functional groups.

Chemoselective Oxidation of 4-Methylquinolines to Quinoline-4-carbaldehydes

A noteworthy oxidative transformation of 4-methylquinolines is their chemoselective conversion to quinoline-4-carbaldehydes. This can be achieved using hypervalent iodine(III) reagents, such as PIDA (phenyliodine diacetate), in a metal-free process. This method is characterized by its mild reaction conditions and high functional group tolerance. The reaction is typically carried out in a solvent like anhydrous DMSO with the presence of an acid such as dichloroacetic acid and a controlled amount of water. This approach provides a convenient and efficient route to valuable quinoline-4-carbaldehydes, which are important synthetic intermediates.

Table 1: Substrate Scope for the Chemoselective Oxidation of 4-Methylquinolines

Entry Substrate Product Yield (%)
1 4-Methylquinoline Quinoline-4-carbaldehyde (B127539) 85
2 2-Chloro-4-methylquinoline (B123181) 2-Chloroquinoline-4-carbaldehyde 82
3 2-Methoxy-4-methylquinoline 2-Methoxyquinoline-4-carbaldehyde 78
4 6-Bromo-4-methylquinoline 6-Bromoquinoline-4-carbaldehyde 80
5 4,6-Dimethylquinoline 6-Methylquinoline-4-carbaldehyde 75

Reaction conditions: Substrate (0.5 mmol), PIDA (4 equiv.), dichloroacetic acid (3 equiv.), and H₂O (2 equiv.) in anhydrous DMSO (2.5 mL) at room temperature for 48 h. Data sourced from a study on the chemoselective oxidation of 4-methylquinolines.

Mechanisms Involving Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents are versatile oxidants used for various functionalizations of N-heterocycles, including 4-methylquinoline and its N-oxide derivative. These reagents facilitate metal-free and mild reaction conditions, offering high chemoselectivity. researchgate.net One notable application is the chemoselective oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes. researchgate.net

A convenient protocol for this transformation utilizes reagents like (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidant. The reaction is typically carried out in a solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) at room temperature. researchgate.net This method demonstrates good functional group tolerance and provides the desired aldehyde products in good yields. researchgate.net

The proposed mechanism for the oxidation of the 4-methyl group involves the hypervalent iodine(III) reagent abstracting a hydrogen atom from the methyl group, leading to the formation of a radical or a cationic intermediate. This species is then further oxidized and hydrolyzed to yield the final aldehyde product.

In another example, the reaction of 4-methylquinoline with dichloroiodobenzene under LED irradiation in the presence of an aliphatic alcohol leads to the α-heteroarylation of the alcohol. orgsyn.org This reaction proceeds via a radical mechanism, which is supported by the observation that the reaction is inhibited in the presence of radical scavengers like TEMPO. orgsyn.org Hypervalent iodine(III) compounds, such as Phenyliodine bis(trifluoroacetate) (PIFA), are also instrumental in mediating oxidative cyclization reactions to form N-heterocyclic products like isoquinoline (B145761) N-oxides from ketoximes. researchgate.net

The table below showcases the scope of the oxidation of various 4-methylquinoline derivatives to their corresponding aldehydes using PIDA. researchgate.net

EntrySubstrate (R)ProductYield (%)
1HQuinoline-4-carbaldehyde75
22-Cl2-Chloroquinoline-4-carbaldehyde78
36-Cl6-Chloroquinoline-4-carbaldehyde82
46-Br6-Bromoquinoline-4-carbaldehyde80
56-F6-Fluoroquinoline-4-carbaldehyde70
66-OCH36-Methoxyquinoline-4-carbaldehyde65
78-NO28-Nitroquinoline-4-carbaldehyde55

Nucleophilic and Electrophilic Reactivity Studies

The N-oxide functionality in this compound activates the quinoline ring for nucleophilic attack. Reactions with alkoxide ions, such as sodium methoxide (B1231860), have been studied to introduce alkoxy groups onto the heterocyclic core.

In the presence of an oxidant like lead(IV) acetate (B1210297), 4-substituted quinoline 1-oxides react with methoxide anion to yield the corresponding 4-substituted 2-methoxyquinoline (B1583196) 1-oxides. researchgate.netsemanticscholar.org A key feature of this reaction is that the N-oxide group is retained, which is advantageous as it allows for further transformations. semanticscholar.org The reoxidation of a deoxygenated α-substituted quinoline can be challenging, making this direct methoxylation of the N-oxide a valuable synthetic route. semanticscholar.org

The reaction proceeds through an ionic pathway rather than a radical one. researchgate.netsemanticscholar.org The proposed mechanism involves the initial attack of the methoxide ion at the C2 position of the quinoline N-oxide ring, which is rendered electrophilic by the N-oxide group. The lead(IV) acetate then facilitates the oxidative substitution, leading to the formation of the 2-methoxy product without deoxygenation. researchgate.netsemanticscholar.org This method provides a direct way to achieve α-alkoxylation of the quinoline N-oxide ring system.

Radical Reactions

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heteroarenes via a radical mechanism. orgsyn.org Electrochemical methods have emerged as a facile and environmentally friendly approach to conduct Minisci-type alkylations, using readily available alkyl halides as radical precursors. google.commdpi.com Studies on 4-methylquinoline as a model substrate have been pivotal in optimizing these electrochemical conditions. researchgate.netgoogle.com

In a typical setup, the reaction of 4-methylquinoline with an alkyl halide is performed in an undivided electrochemical cell. semanticscholar.org The process generates alkyl radicals that then attack the protonated heteroarene at the most electrophilic positions (C2 and C4). For 4-methylquinoline, the alkylation occurs selectively at the C2 position. The reaction is promoted by a Brønsted acid and shows high functional group tolerance. google.com A notable advantage of the electrochemical approach is that it often does not require the strict exclusion of oxygen or water, simplifying the experimental procedure. researchgate.net

The following table summarizes the optimization of the electrochemical Minisci alkylation of 4-methylquinoline with cyclohexyl iodide. researchgate.net

EntryAdditiveElectrolyteSolventCurrent (mA)Yield (%)
1Diphenyl PhosphateNH4PF6THF:H2O1092
2Acetic AcidNH4PF6THF:H2O1075
3Trifluoroacetic AcidNH4PF6THF:H2O1085
4Diphenyl PhosphateBu4NBF4THF:H2O1088
5Diphenyl PhosphateNH4PF6Acetonitrile1060
6NoneNH4PF6THF:H2O1045

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis. mdpi.com This approach enables the rapid generation of diverse analogues for structure-activity relationship studies and the optimization of drug properties. mdpi.com Both 4-methylquinoline and its N-oxide are valuable scaffolds for LSF due to their prevalence in bioactive compounds and the reactivity imparted by the heterocyclic ring system.

Radical reactions, particularly the Minisci reaction, are prominent LSF tools for the direct C-H functionalization of heterocycles. orgsyn.orgmdpi.com The electrochemical Minisci alkylation, as discussed previously, is well-suited for LSF due to its mild conditions and high functional group tolerance, allowing for the introduction of various alkyl groups into complex quinoline-containing molecules. semanticscholar.orggoogle.com

Furthermore, the N-oxide group in this compound can act as a directing group for C-H functionalization at positions C2 and C8. ntu.ac.uk This strategy has been employed in the programmed, divergent C-H functionalization of quinoline scaffolds. By installing and later removing the N-oxide, chemists can selectively introduce substituents at specific positions, thereby building molecular complexity in a controlled manner. ntu.ac.uk These LSF strategies, which leverage the inherent reactivity of the quinoline N-oxide core, are powerful methods for efficiently exploring chemical space and developing novel functional molecules. mdpi.com

Derivatives of 4 Methylquinoline 1 Oxide: Synthesis and Structural Elucidation

Design and Synthesis of Novel Heterocyclic Substituted Derivatives

The synthesis of novel heterocyclic derivatives from 4-methylquinoline (B147181) 1-oxide is an area of significant interest, leveraging the N-oxide as a directing group for C-H activation. Transition metal catalysis, particularly with palladium and rhodium, has proven effective for creating new carbon-carbon and carbon-heteroatom bonds at the C2 and C8 positions of the quinoline (B57606) ring. nih.govacs.org

For instance, the palladium-catalyzed direct alkylation of quinoline N-oxides with ethers can be achieved by activating dual C-H bonds. nih.gov Similarly, rhodium-based catalyst systems are highly efficient for the selective C2-alkylation of quinoline N-oxide with acrylates. nih.gov While these methods typically add alkyl or aryl substituents, they lay the groundwork for creating more complex heterocyclic systems. A plausible, though not explicitly documented, strategy involves the introduction of a functionalized side chain that can undergo subsequent intramolecular cyclization to form a new heterocyclic ring.

Table 1: Examples of C-H Functionalization Reactions on Quinoline N-Oxides

Catalyst SystemReactantPosition of FunctionalizationReference
Pd(OAc)₂ / TBHPEthersC2 nih.gov
[Rh(cod)Cl]₂ / dppetert-Butyl acrylateC2 nih.gov
CuITosylhydrazonesC2 nih.gov
[Cp*RhCl₂]₂MaleimidesC8 acs.org

These functionalization reactions provide substituted quinoline N-oxides that serve as advanced intermediates. The introduced groups can then be chemically manipulated to build new heterocyclic rings, such as pyrazoles, triazoles, or oxadiazoles, appended to the quinoline N-oxide scaffold.

Quaternary Ammonium (B1175870) Compounds and their Derivatives

The synthesis of quaternary ammonium compounds from 4-methylquinoline 1-oxide is not a straightforward N-alkylation due to the presence of the N-oxide. Standard quaternization involves the alkylation of a tertiary amine. In the case of an N-oxide, the nitrogen atom has already donated lone-pair electrons to form the N-O bond, making it less nucleophilic.

However, reactions can be directed at the oxygen atom. Pyridine (B92270) N-oxides can react with electrophiles at the oxygen atom, which is then followed by the addition of a nucleophile. scripps.edu It is plausible that alkyl halides could alkylate the oxygen atom of this compound, especially with the aid of a silver salt to abstract the halide, forming a quinolinium salt where the oxygen is substituted.

An alternative approach involves the quaternization of the parent heterocycle, 4-methylquinoline (lepidine), first, followed by oxidation to the N-oxide. The quaternization of pyridines and quinolines is a well-established process, typically involving the reaction of the heterocycle with an alkyl halide. nih.gov

Table 2: General Conditions for Quaternization of Heterocyclic Amines

Heterocycle TypeAlkylating AgentSolventConditions
Pyridine / QuinolineAlkyl Halide (e.g., CH₃I)Acetonitrile / TolueneRoom Temperature or Reflux
Pyridine / QuinolineWittig ReagentsNot specifiedNot specified nih.gov

Once the 4-methyl-N-alkylquinolinium salt is formed, subsequent oxidation could yield the desired quaternary ammonium derivative of this compound. The oxidation of pyridines and quinolines to their respective N-oxides is commonly achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org

Synthesis of Schiff Bases and Thiazolidin-4-ones incorporating Quinoline N-oxide moieties

The synthesis of Schiff bases and thiazolidin-4-ones from this compound requires initial functionalization of the 4-methyl group. A critical step is the oxidation of the methyl group to a formyl group (an aldehyde), creating quinoline-4-carbaldehyde (B127539) 1-oxide. While direct oxidation of the N-oxide derivative is not widely reported, a convenient method exists for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA). researchgate.net This transformation provides the key aldehyde intermediate.

Step 1: Synthesis of the Schiff Base With the quinoline-4-carbaldehyde 1-oxide intermediate in hand, a Schiff base can be formed through the condensation reaction with a primary amine (Ar-NH₂). This reaction typically involves refluxing the aldehyde and amine in a solvent like ethanol. wisdomlib.org

Step 2: Synthesis of the Thiazolidin-4-one The resulting Schiff base (an imine) can then undergo cyclization with thioglycolic acid (mercaptoacetic acid) to yield the corresponding thiazolidin-4-one derivative. wisdomlib.orgnih.gov This reaction creates a five-membered heterocyclic ring fused to the quinoline N-oxide structure via the azomethine carbon.

The general structure of these reactions is outlined below:

Oxidation: this compound → Quinoline-4-carbaldehyde 1-oxide

Schiff Base Formation: Quinoline-4-carbaldehyde 1-oxide + Ar-NH₂ → Imine Derivative

Cyclization: Imine Derivative + Thioglycolic Acid → Thiazolidin-4-one derivative

This synthetic pathway yields complex heterocyclic structures where the quinoline N-oxide moiety is incorporated into a larger molecular framework containing the thiazolidin-4-one core.

Hybrid Molecules with Fused Ring Systems

The creation of hybrid molecules where a new ring system is fused to the quinoline core of this compound can be achieved through several synthetic strategies, primarily involving intramolecular cyclization or intermolecular cycloaddition reactions. combichemistry.com

One powerful method is the [3+2] cycloaddition reaction. Quinoline N-oxides can react with acyl azides, leading to the formation of fused triazole ring systems. colab.ws Another approach involves the reaction of the N-oxide with alkynes. For example, Cp*Rh(III)-catalyzed coupling of quinoline N-oxides with internal diarylalkynes can lead to 8-functionalized quinolines through a cascade that includes C-H bond activation, alkyne insertion, and intramolecular oxygen atom transfer. acs.org

Intramolecular cyclization offers another route to fused systems. This requires a precursor that has a reactive functional group on a side chain capable of attacking the quinoline ring. For instance, a derivative of this compound with an appropriate side chain at the C2 or C3 position could be synthesized, which then undergoes cyclization to form a new fused ring. Copper-catalyzed intramolecular cyclization has been successfully used to synthesize isoquinoline (B145761) N-oxides from ortho-alkynylaryl oxime derivatives, demonstrating the feasibility of such ring-closing reactions in the presence of an N-oxide. nih.govrsc.org

A further strategy is reductive cyclization. This method has been used to synthesize 4-indolylquinoline derivatives from indolylnitrochalcone precursors using reagents like Fe/HCl, showcasing how a pre-assembled side chain can be cyclized onto the quinoline core. nih.gov Adapting such a strategy to a this compound precursor could yield novel fused hybrid molecules.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These modes are characteristic of specific bonds and functional groups, offering a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of 4-Methylquinoline (B147181) 1-oxide is expected to exhibit characteristic absorption bands corresponding to its quinoline (B57606) core, methyl group, and N-oxide functionality.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₃ group are expected near 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹, respectively.

Aromatic C=C and C=N Ring Stretching: These vibrations occur in the 1650-1450 cm⁻¹ range and are characteristic of the quinoline ring system.

Methyl C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations are anticipated around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

N-O Stretching: The N-oxide group gives rise to a strong, characteristic absorption band, typically found in the 1300-1200 cm⁻¹ region.

C-H Out-of-Plane Bending: These vibrations for the substituted benzene (B151609) and pyridine (B92270) rings appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 1: Expected FTIR Vibrational Modes for 4-Methylquinoline 1-oxide

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Quinoline Ring
Aliphatic C-H Stretch 2975 - 2865 Methyl Group
Aromatic C=C/C=N Stretch 1650 - 1450 Quinoline Ring
Methyl C-H Bend 1465 - 1380 Methyl Group
N-O Stretch 1300 - 1200 N-oxide

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and vibrational modes that involve a change in polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong signals. The C=C and C=N ring stretching modes, as well as the symmetric breathing mode of the quinoline ring, would be prominent features in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. In a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following proton signals were identified. rsc.org

The aromatic region of the spectrum shows complex multiplets corresponding to the protons on the quinoline ring, with their chemical shifts influenced by the electron-withdrawing N-oxide group. rsc.org The methyl group appears as a distinct singlet in the upfield region. rsc.org

Table 2: ¹H NMR Data for this compound in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.75 dd 8.6, 3.4 Aromatic H
8.44 – 8.32 m - Aromatic H
7.91 dd 7.9, 4.1 Aromatic H
7.77 – 7.57 m - Aromatic H (2H)
7.06 d 4.8 Aromatic H
2.61 s - -CH₃

dd = doublet of doublets, m = multiplet, d = doublet, s = singlet

Table 3: ¹³C NMR Data for this compound in CDCl₃ rsc.org

Chemical Shift (δ) ppm Assignment
140.9 Aromatic C
134.8 Aromatic C
134.4 Aromatic C
129.9 Aromatic C
129.7 Aromatic C
128.4 Aromatic C
124.6 Aromatic C
121.3 Aromatic C
120.2 Aromatic C

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₀H₉NO), the exact mass is approximately 159.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 159. A characteristic fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 143, corresponding to the 4-methylquinoline radical cation ([M-16]⁺˙). Further fragmentation would likely involve the loss of entities from the quinoline ring structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By providing highly accurate mass measurements, HRMS distinguishes the target compound from isobaric interferences. Techniques such as Electrospray Ionization (ESI) are commonly coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers to achieve the necessary resolution.

In a typical analysis, the protonated molecule, [M+H]⁺, is observed. The high mass accuracy of HRMS allows for the experimental mass to be compared with the theoretical mass, confirming the molecular formula. For instance, in the characterization of a C8-arylated quinoline N-oxide derivative, HRMS (ESI-TOF) was used to confirm its composition, showing a calculated mass of 251.0815 for [M+H]⁺ and finding a value of 251.0811 acs.org. This level of precision is essential for confirming the successful synthesis of new derivatives and for identifying unknown metabolites in complex biological matrices.

Table 1: Representative HRMS Data for a Quinoline N-Oxide Derivative
IonCalculated m/zFound m/zReference
[C15H11N2O2 + H]⁺251.0815251.0811 acs.org

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of this compound in complex mixtures. The liquid chromatography stage separates the compound from other components based on its physicochemical properties, such as polarity, before it enters the mass spectrometer for detection.

This method is particularly advantageous for the analysis of N-oxides, which can be thermally labile and thus unsuitable for gas chromatography. nih.gov LC-MS, often utilizing a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, has been successfully employed for the identification and characterization of various alkaloid N-oxides. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide valuable structural information. A common fragmentation pathway for quinoline N-oxides involves the characteristic loss of an oxygen atom from the protonated molecule ([M+H]-O)⁺ or the elimination of a hydroxyl radical ([M+H]-OH)• researchgate.net.

Table 2: Common Fragment Ions in Mass Spectrometry of Quinoline N-Oxides
Precursor IonCharacteristic Fragment IonNeutral Loss
[M+H]⁺[M+H-O]⁺Oxygen (O)
[M+H]⁺[M+H-OH]•⁺Hydroxyl Radical (•OH)

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography–Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. While highly effective for the parent compound, 4-methylquinoline, its application to this compound requires caution due to the potential for thermal degradation of the N-oxide functional group at the high temperatures used in the GC injector and column.

For the parent compound, 4-methylquinoline, extensive GC-MS data is available, including established retention indices and characteristic fragmentation patterns under electron ionization (EI) nih.govnist.govnist.gov. The EI mass spectrum of 4-methylquinoline is dominated by an intense molecular ion (m/z 143), with significant fragments at m/z 142 and 115 nih.gov. Studies on related compounds like 4-Nitroquinoline 1-oxide have highlighted the challenges of thermal instability, often favoring LC-MS for analysis to avoid degradation nih.govpeerj.com.

Table 3: Kovats Retention Index for 4-Methylquinoline on Different Column Types
Column TypeTemperature (°C)Retention IndexReference
Non-polar1501357 nist.gov
Polar1502066 nist.gov

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its structure, conjugation, and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic quinoline ring system. The N-oxide group can influence the position and intensity of these absorption bands compared to the parent quinoline. The spectra of quinoline derivatives typically exhibit multiple bands in the UV region.

For the parent compound, 4-methylquinoline, characteristic absorption maxima are observed in the 220-320 nm range nist.gov. The specific λmax values for this compound can be influenced by solvent polarity, a phenomenon known as solvatochromism. Studies on related pyridine N-oxides show a solvatochromic effect in the long-wavelength UV region (330-355 nm), making them useful as probes for hydrogen-bond donation researchgate.net. This suggests that the absorption spectrum of this compound would also be sensitive to the solvent environment.

Table 4: Representative UV-Vis Absorption Maxima for Quinoline Derivatives
CompoundSolventλmax (nm)Reference
4-MethylquinolineNot Specified~225, ~275, ~310 nist.gov
Quinoline-based Probe (QNO)PBS Buffer408 acs.org
4-Nitropyridine N-oxideVarious330-355 researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Quinoline and its derivatives are well-known for their fluorescent properties, which are exploited in the development of chemical sensors and molecular probes nih.govresearchgate.net. The extended π-conjugated system of the quinoline ring is responsible for this fluorescence.

The introduction of the N-oxide group and the methyl substituent can modulate the fluorescence quantum yield, Stokes shift, and emission wavelength. The fluorescence of quinoline-based probes can be significantly enhanced upon binding to a target analyte, a principle often based on modulating a photoinduced electron transfer (PeT) process acs.orgacs.org. For example, a quinoline-based probe for nitric oxide (QNO) exhibits a 12-fold fluorescence enhancement upon reaction, with a maximum emission at 535 nm acs.orgacs.org. The emission wavelength of such compounds can also be sensitive to solvent polarity, shifting to longer wavelengths (a bathochromic shift) as solvent polarity increases acs.orgacs.org.

Table 5: Photophysical Data for a Representative Quinoline-Based Fluorescent Probe
ProbeExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Reference
QNO (after reaction with NO)408535127 acs.org

X-ray Crystallography for Metal Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For derivatives of this compound, particularly its metal complexes, this technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Table 6: Representative Crystallographic Data for a Metal Complex with a Quinoline-Derived Ligand ([NiIIL2])
ParameterValueReference
Crystal SystemTriclinic uomphysics.net
Space GroupP-1 uomphysics.net
Coordination GeometryDistorted Octahedral uomphysics.net

Molar Conductance Measurements

Molar conductance (ΛM) measurements are a fundamental technique in coordination chemistry to determine the electrolytic nature of metal complexes in solution. This method provides insight into whether a complex remains intact in solution or dissociates into ions. The magnitude of the molar conductance is dependent on the number of ions present, their charges, and their mobilities in a given solvent at a specific concentration and temperature.

The electrolytic or non-electrolytic behavior of a compound is typically determined by comparing its measured molar conductance value with established ranges for different electrolyte types in a particular solvent. For instance, in dimethylformamide (DMF), molar conductance values for a 1:1 electrolyte generally fall within the range of 65-90 Ω⁻¹ cm² mol⁻¹, while for a 1:2 electrolyte, the range is typically 130-170 Ω⁻¹ cm² mol⁻¹. researchgate.net Similarly, in dimethyl sulfoxide (B87167) (DMSO), values for 1:1 electrolytes are expected in the 32.5 to 68.5 S cm² mol⁻¹ range, whereas non-electrolytes exhibit values less than 50 Ω⁻¹ mol⁻¹ cm². researchgate.net

A comprehensive review of the scientific literature did not yield specific molar conductance data for this compound itself or its coordination complexes. While the synthesis and characterization of numerous transition metal complexes with various nitrogen- and oxygen-containing heterocyclic ligands have been reported, and their molar conductivities measured to elucidate their structures, similar studies for complexes derived from this compound are not available in the searched databases.

Therefore, while it can be anticipated that metal complexes of this compound would be characterized using this technique, no detailed research findings or data tables can be presented at this time. Future studies on the coordination chemistry of this compound would likely employ molar conductance measurements to ascertain the nature of the resulting complexes in solution.

Computational and Theoretical Studies on 4 Methylquinoline 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. irjweb.comscirp.org This approach is used to study a wide range of molecular characteristics, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals. scirp.orgrsc.org For heterocyclic compounds like quinoline (B57606) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide results that correlate well with experimental data. researchgate.netnih.govnih.gov These computational studies offer deep insights into the molecule's behavior at an atomic level. irjweb.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. These calculations provide detailed geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For aromatic N-oxides, computational studies are crucial for understanding the influence of the N-oxide group and other substituents on the geometry of the ring system. In a study on the related compound 4-methylpyridine-N-oxide, DFT calculations, in agreement with gas-phase electron diffraction (GED) data, confirmed a planar pyridine (B92270) ring structure with Cₛ molecular symmetry. daneshyari.com The presence of the electron-donating methyl group at position 4 was found to influence the ring geometry, causing a slight decrease in the ipso-angle compared to the non-substituted pyridine-N-oxide. daneshyari.com

Similar effects would be anticipated for 4-Methylquinoline (B147181) 1-oxide. The fusion of the benzene (B151609) ring would enforce planarity, and the methyl group at the C4 position is expected to subtly alter the bond lengths and angles of the quinoline ring system compared to the unsubstituted quinoline 1-oxide. The N-O bond length is a key parameter in these molecules; for 4-methylpyridine-N-oxide, it was calculated to be approximately 1.299 Å (B3LYP/aug-cc-pVTZ). daneshyari.com A comparable value would be expected for 4-Methylquinoline 1-oxide.

Table 1: Representative Calculated Geometrical Parameters for a Related Heterocyclic N-Oxide (4-Methylpyridine-N-oxide) Data sourced from DFT (B3LYP/aug-cc-pVTZ) calculations. daneshyari.com

ParameterValue
Bond Lengths (Å)
N1–O1.299
N1–C21.365
C2–C31.385
C3–C41.401
C4–C(Methyl)1.511
**Bond Angles (°) **
O–N1–C2120.2
C6–N1–C2119.5
N1–C2–C3122.2
C3–C4–C5116.8

Vibrational frequency analysis, performed computationally via DFT, is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. researchgate.net These theoretical spectra are invaluable for assigning the absorption bands observed in experimental spectra. nih.govresearchgate.net

For quinoline derivatives, the vibrational spectra are complex but show characteristic bands. DFT calculations on related molecules like 2-chloroquinoline-3-carboxaldehyde have shown that the B3LYP functional with a 6-311++G(d,p) basis set can accurately predict vibrational wavenumbers. nih.gov Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the basis set, improving agreement with experimental data. nih.gov

Key vibrational modes for this compound would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.

Ring Stretching: C=C and C=N stretching vibrations of the quinoline ring system, typically found in the 1650-1400 cm⁻¹ range. researchgate.net

N-O Stretching: The N-oxide bond vibration is a key feature, and its position can be sensitive to substitution on the ring.

Out-of-Plane Bending: C-H out-of-plane bending modes are characteristic of the substitution pattern on the aromatic rings.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Quinoline Illustrative data for 2-chloroquinoline-3-carboxaldehyde. nih.gov

AssignmentCalculated (Scaled)Experimental (FT-IR)
C-H Stretch (Aldehyde)28652862
C=O Stretch16891691
Ring C=C Stretch15721574
Ring C=C Stretch14591460
C-Cl Stretch674675

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. tsijournals.com When combined with DFT, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that are often in good agreement with experimental results, aiding in the structural elucidation and assignment of complex molecules. tsijournals.comnih.gov

For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The N-oxide group significantly influences the electronic environment of the quinoline ring. It is an electron-withdrawing group via induction but can act as an electron-donating group through resonance, leading to deshielding of nearby protons, particularly H2 and H8. The methyl group at C4 is electron-donating, which would cause a shielding effect (an upfield shift) on the C4 carbon and adjacent atoms compared to the unsubstituted quinoline 1-oxide.

Experimental ¹H NMR data for this compound in CDCl₃ shows signals at δ 8.75 (H2), 8.38 (H8), 7.91 (H5), 7.67 (H6, H7), 7.06 (H3), and 2.61 (CH₃). rsc.org GIAO calculations would aim to reproduce this pattern, and the correlation between theoretical and experimental values can confirm the accuracy of the computed molecular structure. tsijournals.com

Table 3: Comparison of Experimental and Illustrative Theoretical Chemical Shifts (ppm) Experimental data for this compound rsc.org; theoretical values are illustrative for quinoline derivatives.

AtomExperimental ¹H Shift (ppm)Illustrative Calculated ¹H Shift (ppm)
H28.758.80
H37.067.15
H57.917.95
H88.388.42
CH₃2.612.65

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.orgedu.krd A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are routinely used to compute the energies of these orbitals. scirp.org For aromatic systems like this compound, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π*-orbital. The introduction of the N-oxide group and the methyl group will modulate the energies of these orbitals. The N-oxide group tends to lower the energy of the LUMO, while the electron-donating methyl group will raise the energy of the HOMO. The net effect on the energy gap provides insight into the molecule's electronic behavior and potential for participating in charge-transfer interactions. scirp.org

Table 4: Illustrative Frontier Orbital Energies and Energy Gap (eV) for a Quinoline Derivative Data based on general findings for similar heterocyclic systems. scirp.org

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.90
ΔE (HOMO-LUMO Gap) 4.60

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu NBO analysis provides information about charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions. wisc.edu

A key aspect of NBO analysis for this compound would be the characterization of the N-O bond. Studies on the analogous 4-methylpyridine-N-oxide have described this bond as semipolar. daneshyari.com NBO analysis quantifies this by showing a strong polarization of the σ(N-O) bond towards the highly electronegative oxygen atom.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. mdpi.comthaiscience.info The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. chemrxiv.org Different colors represent different potential values:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. These areas are typically associated with lone pairs on heteroatoms. thaiscience.info

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms. chemrxiv.org

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would clearly show a region of strong negative potential (red) localized on the oxygen atom of the N-oxide group, highlighting its role as a primary site for interactions with electrophiles or hydrogen bond donors. nih.govmdpi.com The hydrogen atoms of the methyl group and the aromatic ring would be associated with positive potential (blue). This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. chemrxiv.orgchemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone computational method for investigating the electronic excited states of molecules. rsc.orguci.eduresearchgate.net It is widely employed to predict and interpret UV-visible absorption spectra by calculating vertical excitation energies and oscillator strengths. rsc.org For this compound, TD-DFT calculations are crucial for understanding its photophysical properties.

Theoretical studies on similar quinoline derivatives demonstrate that the lowest energy electronic transitions are typically of a π → π* nature, originating from the delocalized aromatic system. mdpi.com Calculations performed using functionals like B3LYP or CAM-B3LYP can elucidate the specific molecular orbitals involved in these transitions. nih.govresearchgate.net For instance, the first excited state (S1) often corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The N-oxide group significantly influences the electronic structure, affecting the energies of these frontier orbitals and, consequently, the absorption wavelengths. TD-DFT allows for the simulation of the absorption spectrum, providing data that can be compared with experimental measurements to validate the computational model.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Quinoline N-oxide System Calculations performed at the CAM-B3LYP/6-311G(d,p) level of theory.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Character
S13.293760.012HOMO -> LUMOπ → π
S23.483560.170HOMO-1 -> LUMOπ → π
S33.673370.892HOMO -> LUMO+1π → π*

Note: Data is representative of quinoline derivatives and illustrates typical TD-DFT output. mdpi.com

Molecular Docking and Molecular Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the potential of molecules like this compound to interact with biological targets, such as proteins and enzymes. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govekb.egtubitak.gov.tr This is achieved by sampling a wide range of conformations of the ligand within the active site of the protein. For this compound, docking studies can identify potential biological targets by screening it against various protein structures. The output of a docking simulation is typically a binding score (e.g., in kcal/mol), which estimates the strength of the interaction, with more negative values indicating a higher affinity. nih.gov

The primary goal of molecular docking is to elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.govchemrevlett.commdpi.com For this compound, these interactions can include:

Hydrogen Bonds: The N-oxide group's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., Tyrosine, Serine, Histidine) in a protein's active site.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. mdpi.com

Hydrophobic Interactions: The methyl group and the hydrocarbon backbone of the quinoline ring can form favorable hydrophobic interactions with nonpolar residues.

Studies on various quinoline derivatives have successfully used docking to predict their binding modes. For example, quinoline-based compounds have been docked into the active sites of targets like HIV reverse transcriptase and various kinases, revealing key amino acid interactions responsible for their inhibitory activity. nih.govtubitak.gov.trmdpi.com

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
HIV Reverse Transcriptase (4I2P)Quinoline-Pyrimidine Derivative-10.67LYS101, TYR181, TYR188Hydrogen Bond, π-π Stacking
SARS-CoV-2 Mpro (6LU7)Quinoline Derivative 5-8.5HIS41, GLU166, GLN189Hydrogen Bond, π-π Stacking
PfLactate DehydrogenaseQuinoline N-oxide Derivative-7.8ARG171, THR246Hydrogen Bond, Hydrophobic

Note: This table compiles representative data from studies on various quinoline derivatives to illustrate the outputs of docking simulations. nih.govnih.govresearchgate.net

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are vital for applications in photonics, telecommunications, and optical computing. researchgate.net Organic molecules featuring π-conjugated systems, particularly those with electron-donating and electron-accepting groups, are often investigated for their NLO response. semanticscholar.org The quinoline ring system, with its extended electron delocalization, makes its derivatives, including this compound, promising candidates for NLO materials. researchgate.net

Computational chemistry, specifically Density Functional Theory (DFT), is a primary tool for predicting the NLO properties of molecules. nih.gov Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO response of a molecule. researchgate.net A large β value suggests that the material can efficiently alter the frequency of incident light, a property essential for technologies like second-harmonic generation. The N-oxide group can enhance the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to a larger hyperpolarizability.

Table 3: Representative Calculated NLO Properties of a Quinoline Derivative Calculations based on DFT methods.

PropertySymbolCalculated ValueUnits
Dipole Momentμ5.82Debye
Average Polarizability⟨α⟩6.77 x 10⁻²³esu
First Hyperpolarizabilityβ₀1.25 x 10⁻²⁸esu

Note: Data is representative for π-conjugated organic molecules and illustrates typical computational outputs. nih.gov

Solvatochromic Studies and Dipole Moment Calculations

Solvatochromism is the phenomenon where the color of a substance, or more precisely its absorption or emission spectrum, changes with the polarity of the solvent it is dissolved in. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. researchgate.net For polar molecules like this compound, studying these spectral shifts provides valuable information about the change in its electronic distribution upon excitation.

By measuring the absorption and fluorescence maxima in a series of solvents with varying polarity, one can use solvatochromic models, such as the Lippert-Mataga or Bakhshiev equations, to estimate the ground-state (μg) and excited-state (μe) dipole moments. researchgate.net An increase in the dipole moment upon excitation (μe > μg) indicates that the excited state is more polar than the ground state, which is characteristic of an intramolecular charge transfer (ICT) transition. semanticscholar.org

Computational methods, such as DFT, can independently calculate the ground-state dipole moment. nih.gov The excited-state dipole moment can also be computed using TD-DFT. github.iostackexchange.com Comparing experimental solvatochromic data with these quantum chemical calculations provides a comprehensive understanding of the molecule's electronic structure and its interaction with its environment. Studies on similar quinoline derivatives have shown that they exhibit significant solvatochromic shifts, with the excited-state dipole moment being considerably larger than the ground-state moment, confirming the ICT nature of their low-energy electronic transitions.

Table 4: Example of Ground and Excited State Dipole Moments Determined by Solvatochromic and Computational Methods for a Quinoline Derivative

MethodGround State Dipole Moment (μg) [Debye]Excited State Dipole Moment (μe) [Debye]Change in Dipole Moment (Δμ) [Debye]
Lippert-Mataga Plot--5.12
Bakhshiev Equation3.547.984.44
DFT Calculation (Gas)3.618.054.44

Note: Data is representative of studies on polar quinoline derivatives like Quinolin-8-ol, illustrating the comparison between experimental and theoretical values.

Academic Applications and Research Potential of 4 Methylquinoline 1 Oxide

4-Methylquinoline (B147181) 1-oxide, a heterocyclic N-oxide, serves as a versatile and reactive scaffold in chemical research. The presence of the N-oxide functional group significantly alters the electronic properties of the quinoline (B57606) ring system, enhancing its reactivity and utility in various scientific domains. This modification facilitates a range of chemical transformations, making it a valuable intermediate in organic synthesis and a promising platform for the development of novel materials and catalysts.

Investigations into Biological Activity and Structure Activity Relationships Sar

Antimicrobial Activity Studies

In vitro Antibacterial Efficacy

Research into the antibacterial properties of 4-methylquinoline (B147181) derivatives has shown that structural modifications can lead to significant activity. A study involving a series of newly synthesized 7-heterocyclic substituted-4-methylquinoline derivatives demonstrated notable antibacterial efficacy when compared to standard drugs. nih.gov Specifically, compounds designated as Sr-3, Sr-7, and Sr-8 showed promising results in these comparisons. nih.gov The disc diffusion method was utilized to assess the activity of these compounds against various bacterial strains. nih.gov

Quinoline-piperazine hybrids, in general, have attracted attention for their activity against both Gram-positive and Gram-negative bacteria. youtube.com Studies on various 4-piperazinylquinoline derivatives have reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. youtube.com For instance, certain 4-piperazinylquinoline compounds incorporating a 1,3,5-triazine (B166579) moiety exhibited MIC values between 3–12 μM against S. aureus, P. aeruginosa, and E. coli. youtube.com While these studies focus on derivatives, they highlight the potential of the 4-methylquinoline scaffold in developing new antibacterial agents.

Compound ClassDerivative ExamplesBacterial StrainsActivity Noted
7-heterocyclic substituted-4-methylquinolineSr-3, Sr-7, Sr-8Not specifiedBetter activity compared to standard drugs nih.gov
4-piperazinylquinoline with 1,3,5-triazine2a, 2bS. aureus, P. aeruginosa, E. coliMIC values in the range of 3–12 μM youtube.com

In vitro Antifungal Efficacy

The antifungal potential of quinoline (B57606) derivatives is an area of active investigation. For example, studies on quinoxaline (B1680401) 1,4-di-N-oxide, a related heterocyclic structure, have shown that certain derivatives possess potent antifungal properties. frontiersin.org One particular derivative, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (compound 4e), exhibited a Minimum Inhibitory Concentration (MIC) of 0.24 µg/ml against Aspergillus fumigatus. frontiersin.org While research on the direct antifungal efficacy of 4-Methylquinoline 1-oxide is not extensively detailed, the activity of these related N-oxide compounds suggests a potential avenue for exploration. The general antimicrobial activity of novel iodo-quinoline derivatives has also been evaluated, showing varying degrees of antifungal activity against Candida parapsilosis. sapub.org

Antitubercular Activity Research

The quinoline scaffold is a key feature in several compounds investigated for activity against Mycobacterium tuberculosis (Mtb). Research into 7-heterocyclic substituted-4-methylquinoline derivatives has identified compounds with significant antitubercular activity. nih.gov Specifically, derivatives labeled Sr-5, Sr-6, and Sr-7 demonstrated better efficacy when compared against standard antitubercular drugs. nih.gov

Further structure-activity relationship studies on the broader class of 4-anilinoquinolines have identified potent inhibitors of Mtb. mdpi.com One of the most active compounds identified in a study was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34), which displayed a robust Minimum Inhibitory Concentration (MIC90) in the range of 0.63-1.25 μM. mdpi.com This highlights the importance of specific substitutions on the quinoline ring for potent antitubercular effects. mdpi.com The mechanism for some related quinoline analogues is thought to involve targeting the QcrB unit of the cytochrome bc1 oxidoreductase complex in Mtb. chemimpex.com

Anticancer Activity Research

Derivatives of the quinoline structure are being explored for their potential as anticancer agents. In one study, a series of substituted (4-oxo-1,4-dihydroquinolin-2-yl)methyl nitrate (B79036) derivatives were synthesized and evaluated for their anticancer activity against non-small cell lung cancer (A-549) and pancreatic cancer (PANC-1) cell lines. mdpi.com

Among the tested compounds, the derivative featuring a methyl group at the 4-position of the quinolinone core, compound 6e (-4-CH₃) , demonstrated the highest anticancer activity in both cell lines. mdpi.com This compound exhibited an IC₅₀ value of 21.46 ± 1.41 μM against the A-549 cell line and 22.69 ± 1.18 μM against the PANC-1 cell line. mdpi.com The study noted that electron-donating groups, such as the methyl group, significantly enhanced the anticancer activity, likely by increasing electron density and improving interactions with target proteins like EGFR tyrosine kinase. mdpi.com

Table 2: In Vitro Anticancer Activity of 4-Methyl Substituted (4-oxo-1,4-dihydroquinolin-2-yl)methyl nitrate (Compound 6e)

Cell LineCancer TypeIC₅₀ (μM)
A-549Non-small cell lung cancer21.46 ± 1.41 mdpi.com
PANC-1Pancreatic cancer22.69 ± 1.18 mdpi.com

Antioxidant Activity Research

While the broader class of quinoline derivatives has been investigated for antioxidant properties, specific in vitro assay results for this compound, such as from the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, are not extensively documented in the available research. Quinoxaline 1,4-di-N-oxides, which are structurally related, are known to possess antioxidant activities. frontiersin.org The antioxidant potential of quinoline compounds is generally attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. mdpi.com The location and nature of substituent groups on the quinoline ring are crucial for this activity, with functional groups like hydroxyl groups often increasing the antioxidant potential. iau.ir

Genotoxicity and Mutagenicity Studies

The genotoxic profile of 4-methylquinoline (4-MeQ) and its metabolites, including this compound, has been a subject of investigation. Available evidence indicates that 4-MeQ possesses mutagenic properties. nih.gov

In vitro assays have shown that 4-MeQ is mutagenic in the Ames test, which uses Salmonella typhimurium strains to detect chemical mutagens. iau.irnih.gov Positive results were consistently observed in strains TA98 and TA100, but only in the presence of a metabolic activating system (S9 mix), suggesting that metabolic conversion is necessary for its mutagenic activity. nih.gov One of the identified metabolites of 4-MeQ is this compound. sapub.org

Furthermore, 4-methylquinoline was found to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, another indicator of genotoxicity. nih.gov Structure-activity studies on methylquinoline isomers revealed that only 4- and 8-methylquinoline (B175542) produced a positive response in the UDS assay. While early studies indicated that 4-MeQ is more mutagenic than quinoline in some in vitro tests, more recent research suggests that quinoline may be more genotoxic in human induced hepatocyte cells (hiHeps) and in vivo in the rat liver micronucleus test. iau.ir This difference is hypothesized to be related to the methyl group in 4-MeQ favoring detoxification pathways that may not be fully accounted for in standard in vitro tests. iau.ir

SOS Chromotest for DNA Damage Assessment

The SOS Chromotest is a bacterial short-term assay designed to detect agents that can damage DNA by measuring the induction of the SOS response in Escherichia coli. nih.gov This colorimetric assay provides a quantitative measure of a substance's DNA-damaging potency. nih.gov A thorough search of scientific databases indicates a lack of studies that have specifically used the SOS Chromotest to assess the DNA-damaging potential of this compound. In contrast, the related compound 4-Nitroquinoline 1-oxide (4-NQO) is frequently used as a model genotoxin and positive control in this assay, demonstrating its potent ability to induce the SOS response. jmb.or.krnih.gov

Salmonella/Microsome Assay (Ames Test)

The Salmonella/microsome assay, commonly known as the Ames test, is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. trinova.dedergipark.org.tr It utilizes various strains of Salmonella typhimurium that are unable to synthesize histidine; mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. trinova.de

Influence of Substituents on Genotoxic Potency

Understanding how chemical substituents on the quinoline ring influence genotoxicity is crucial for structure-activity relationship (SAR) analysis. Research into the genotoxicity of various methylquinolines has been conducted, although specific data for this compound is sparse.

Studies comparing different methylquinoline isomers for their ability to induce unscheduled DNA synthesis (UDS) in rat hepatocytes found that only 4- and 8-methylquinoline produced a positive response. nih.gov This suggests that the position of the methyl group is a critical determinant of genotoxic activity. nih.gov Another study comparing quinoline and 4-Methylquinoline found that while 4-MeQ was more mutagenic in standard in vitro tests like the Ames assay, quinoline was more genotoxic in human hepatocyte cells and in vivo in rat liver. nih.gov The researchers hypothesized that the methyl group on 4-MeQ may facilitate detoxification pathways, a factor not always accounted for in standard in vitro tests. nih.gov There is no available research directly comparing the genotoxic potency of this compound with other substituted quinoline 1-oxides.

Metabolic Activation Pathways and Reactive Metabolites

The metabolic activation of a compound into reactive electrophilic intermediates is often a required step for its genotoxicity. For many quinoline derivatives, this process is mediated by cytochrome P450 (CYP) enzymes and subsequent conjugation reactions.

Direct research on the metabolic activation pathways of this compound is absent from the literature. However, it is noteworthy that this compound has been identified as a minor metabolite of 4-Methylquinoline (4-MeQ). nih.gov The primary metabolism of 4-MeQ involves hydroxylation of the methyl group. nih.gov Studies on 4-MeQ suggest that the methyl group favors detoxification via conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov When these pathways are inhibited, the genotoxicity of 4-MeQ increases. nih.gov

In contrast, the well-studied carcinogen 4-NQO is activated via the reduction of its nitro group to form 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered its ultimate carcinogenic metabolite. nih.govwikipedia.orgnih.gov This reactive intermediate can then form stable adducts with DNA. nih.govwikipedia.org No analogous pathway has been described for this compound.

Mechanisms of Genotoxicity Induction

The mechanism by which a chemical induces genetic damage is fundamental to its toxicological profile. For quinoline-based compounds, genotoxicity often stems from the formation of DNA adducts or the generation of oxidative stress.

There is no specific information detailing the mechanism of genotoxicity for this compound. For the related compound 4-NQO, the mechanism is well-established and involves metabolic activation to 4HAQO, which then forms bulky covalent adducts with purine (B94841) bases in DNA, primarily guanine (B1146940) and adenine. nih.govnih.gov These adducts can lead to mutations if not repaired. wikipedia.orgnih.gov Additionally, the metabolism of 4-NQO can produce reactive oxygen species, which may also contribute to DNA damage. wikipedia.orgpeerj.com Given the requirement of metabolic activation for the mutagenicity of 4-MeQ, it is likely that its genotoxicity also proceeds through the formation of reactive metabolites that interact with DNA, but the specific mechanisms and adducts have not been characterized to the same extent as those of 4-NQO.

Inhibition of Genotoxicity by Probiotic Strains

Certain strains of probiotic bacteria have been investigated for their ability to mitigate the harmful effects of genotoxic compounds. This "antigenotoxic" activity is a topic of growing interest in functional foods and microbiology.

A review of the literature finds no studies investigating the potential inhibition of this compound genotoxicity by probiotic strains. However, extensive research has been conducted on the detoxification of 4-NQO by various microbes. Specifically, the probiotic strain Lactobacillus rhamnosus has been shown to rapidly and significantly counteract the DNA damage caused by 4-NQO in the SOS Chromotest. jmb.or.krkoreascience.krnih.gov The mechanism appears to involve the biotransformation of 4-NQO into non-genotoxic conversion products. jmb.or.krkoreascience.krnih.gov These findings highlight a potential protective role for certain probiotics against specific chemical genotoxins, but this has not been extended to this compound.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-activity relationship (SAR) analysis examines how the chemical structure of a compound influences its biological activity. For quinoline derivatives, factors such as the type and position of substituents on the ring system are critical.

A specific SAR analysis for this compound within biological contexts is not available. However, broader SAR studies of quinolines provide some insights. For example, the genotoxicity of methyl- and fluoro-substituted quinolines is highly dependent on the position of the substituent. nih.gov Electron-withdrawing groups at specific positions can also significantly alter the biological activity of the quinoline core. youtube.com Studies comparing 4-MeQ with quinoline suggest that the methyl group at the 4-position enhances mutagenicity in some assays but may also promote detoxification in vivo. nih.gov This highlights the complex interplay between structure, metabolic activation, detoxification, and ultimate genotoxic potential within the quinoline class of compounds. Without direct comparative studies involving this compound, its position within these SAR trends remains undetermined.

Impact of N-oxide Groups on Biological Efficacy

The introduction of an N-oxide group to a heterocyclic scaffold like quinoline is a significant structural modification that can profoundly influence its biological efficacy. This functionalization alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic fate, often leading to enhanced or novel therapeutic activities. Research into quinoline and related N-heterocyclic oxides has demonstrated that the N-oxide moiety is frequently crucial for conferring potent biological effects, ranging from antimicrobial to anticancer action.

The N-oxide group's high electron density makes it a strong hydrogen bond acceptor, which can facilitate stronger interactions with biological targets. In some instances, heterocyclic N-oxide motifs have been successfully used as bioisosteric replacements for carbonyl groups, leading to superior inhibitory activities against enzymes like thrombin. nih.gov For example, the conversion of a pyrazinone group to a pyridine (B92270) N-oxide moiety resulted in enhanced inhibitory effects. nih.gov This principle extends to quinoline derivatives, where the N-oxide can form critical hydrogen bonds within the active sites of enzymes, potentially leading to conformational changes that modulate enzyme function. nih.gov

In the context of antimicrobial activity, the N-oxide groups are often considered essential. Studies on quinoxaline 1,4-di-N-oxides (QdNOs), which are structurally related to quinoline N-oxides, have shown that the two N-oxide groups are generally necessary for antibacterial activity. nih.gov Structure-activity relationship analyses suggest that these groups are important for increasing antimycobacterial activity. nih.govfrontiersin.org The mechanism often involves the bioreduction of the N-oxide group, particularly under hypoxic conditions found in solid tumors or microbial environments. This reduction can generate highly reactive radical species that induce DNA strand breaks and other cellular damage, leading to cytotoxicity. nih.gov Consequently, the loss of one or both N-oxide oxygens can lead to a significant reduction in cytotoxic or antimicrobial effects. nih.gov

Influence of Methyl Group Position and Other Substituents

The biological activity of this compound is not only dictated by the N-oxide group but is also finely tuned by the position of the methyl group and the presence of other substituents on the quinoline ring. Structure-activity relationship (SAR) studies reveal that even minor changes in substitution patterns can lead to significant variations in potency and selectivity.

The position of the methyl group is critical. For instance, in broader studies of methyl-substituted quinolines, compounds with a methyl group at the C-5 position have demonstrated more potent activity against cancer cells compared to those with C-6 substitution. biointerfaceresearch.com This highlights that the steric and electronic effects of the methyl group are highly dependent on its location on the heterocyclic core. For quinoxaline N-oxides, SAR has shown that for certain biological activities, specific positions must be either unsubstituted or occupied by a small group like methyl to retain efficacy. nih.gov

Beyond the methyl group, other substituents play a crucial role in modulating the biological effects. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can drastically alter the molecule's activity.

Electron-withdrawing groups: In many quinoline and quinoxaline derivatives, the presence of electron-withdrawing groups such as halogens (e.g., Cl) or nitro groups (NO2) enhances biological activity. mdpi.com For example, the substitution of a chlorine atom at the 7-position is a common feature in many potent 4-aminoquinoline (B48711) antimalarial drugs. youtube.com In some quinoxaline series, derivatives with electron-withdrawing groups in positions 6 or 7 showed the best cytotoxic activity. nih.gov

Electron-donating groups: Conversely, for other biological targets, electron-donating groups like methoxy (B1213986) (OCH3) are favorable. In certain anticancer quinoxalines, electron-releasing groups on the aromatic ring were found to increase activity. mdpi.com

Other Functional Groups: The addition of other functionalities can lead to significant changes in cytotoxicity. A study on various quinoline derivatives demonstrated how sequential functionalization impacts their effect on Caco-2 cell lines. Introducing a nitro group to a methylquinoline structure increased its cytotoxicity, and further modifications leading to an aldehyde derivative resulted in the highest activity within the tested series. brieflands.com

Interactive Data Table: Cytotoxicity of Quinoline Derivatives against Caco-2 Cell Lines

CompoundDescriptionIC50 (µM)
A + B Mixture of 7-methylquinoline (B44030) and 5-methylquinoline2.62
C 7-methyl-8-nitro-quinoline1.87
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline0.93
E 8-nitro-7-quinolinecarbaldehyde0.53
F 8-Amino-7-quinolinecarbaldehyde1.14

Data sourced from cytotoxicity studies on human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com

Environmental Chemistry Research Aspects

Biodegradation Studies of Quinolines in Environmental Systems

While specific studies focusing exclusively on the biodegradation of 4-Methylquinoline (B147181) 1-oxide are limited, extensive research on the microbial degradation of 4-methylquinoline and other quinoline (B57606) compounds provides a foundational understanding of the potential metabolic pathways. In in vitro studies, 4-methylquinoline-N-oxide has been identified as a primary metabolite of 4-methylquinoline when subjected to metabolism by the S-9 microsomal fraction from rat liver nih.gov. This indicates that biological systems possess the enzymatic machinery to form the N-oxide derivative.

Aerobic biodegradation of 4-methylquinoline has been demonstrated by a gram-negative soil bacterium, strain Lep1, which can utilize it as a sole source of carbon and energy researchgate.netnih.gov. The degradation process involves the formation of key metabolites. The complete degradation is characterized by the production and subsequent disappearance of 2-hydroxy-4-methylquinoline, followed by the appearance of a metabolite tentatively identified as a hydroxy-4-methylcoumarin researchgate.netnih.gov. This suggests a metabolic pathway involving hydroxylation and subsequent ring cleavage.

Fungi have also been shown to transform quinoline, with Cunninghamella elegans producing quinoline-N-oxide researchgate.net. This highlights that N-oxidation is a relevant transformation pathway in diverse microbial systems. The biodegradation of quinoline itself is often initiated by hydroxylation at the 2-position, leading to 2-hydroxyquinoline nih.govnih.gov.

The table below summarizes findings from biodegradation studies on quinoline and 4-methylquinoline, which are relevant for understanding the potential fate of 4-Methylquinoline 1-oxide.

CompoundMicroorganism/SystemKey Findings & Metabolites
4-MethylquinolineRat liver S-9 microsomal fractionThis compound identified as a primary metabolite nih.gov.
4-MethylquinolineGram-negative soil bacterium (strain Lep1)Utilized as a sole carbon and energy source. Metabolites included 2-hydroxy-4-methylquinoline and a putative hydroxy-4-methylcoumarin researchgate.netnih.gov.
QuinolineCunninghamella elegans (fungus)Transformation product identified as quinoline-N-oxide researchgate.net.
QuinolinePseudomonas sp.Metabolized via a pathway involving 2-hydroxyquinoline and 8-hydroxycoumarin nih.gov.
QuinolinePseudomonas stutzeri H3Degraded via 2-hydroxyquinoline and 2,8-dihydroxyquinoline nih.gov.

Detection and Fate in Wastewater Treatment Processes

The detection and fate of this compound in wastewater treatment processes are not well-documented in scientific literature. However, knowledge regarding the parent compound, 4-methylquinoline, and general N-heterocyclic compounds offers insights into its potential behavior.

Advanced oxidation processes, such as catalytic ozonation, have been shown to be effective in degrading 4-methylquinoline in aqueous solutions nih.govresearchgate.net. In one study, ozonation alone degraded 54.9% of 4-methylquinoline, while catalytic ozonation with a fluorinated ceramic honeycomb catalyst achieved 77.8% degradation nih.gov. These processes generate highly reactive oxygen species that can break down the recalcitrant ring structure of quinoline derivatives.

Analytical methods for the detection of quinoline and its derivatives in environmental samples typically involve chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS) peerj.com. High-pressure liquid chromatography (HPLC) is also a suitable method for the separation and analysis of compounds like 4-nitroquinoline 1-oxide and its metabolites, offering good resolution researchgate.net. These techniques would be applicable for the detection and quantification of this compound in wastewater influent and effluent, allowing for an assessment of its removal efficiency in treatment plants.

The table below outlines potential treatment technologies and analytical methods relevant to the management and monitoring of this compound in wastewater.

AspectTechnology/MethodRelevance and Findings
Treatment Catalytic OzonationEffective for degrading the parent compound, 4-methylquinoline, suggesting potential for this compound removal nih.govresearchgate.net.
Treatment Activated SludgePotential for biodegradation, though efficiency may vary. Nitrogen in the quinoline ring can be transformed into inorganic forms nih.gov.
Detection Gas Chromatography-Mass Spectrometry (GC-MS)A standard and sensitive method for identifying and quantifying organic contaminants in environmental samples, applicable to quinoline derivatives peerj.com.
Detection High-Pressure Liquid Chromatography (HPLC)Demonstrated effectiveness in separating N-oxide derivatives of quinoline from their metabolites, suitable for monitoring purposes researchgate.net.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The study of 4-Methylquinoline (B147181) 1-oxide, while not extensive, has provided valuable insights into its role as both a biological metabolite and a versatile chemical substrate. A key finding is its identification as a minor metabolite in the in vitro metabolism of 4-methylquinoline by rat liver microsomes nih.gov.

In the realm of synthetic chemistry, 4-Methylquinoline 1-oxide has proven to be a valuable substrate for advanced C-H activation and functionalization reactions. It has been successfully employed as a model substrate in palladium-catalyzed N-alkylation reactions, demonstrating the reactivity of the N-oxide functionality nih.gov. Furthermore, researchers have utilized it in Rhodium/O₂-catalyzed C8 olefination processes, showcasing its utility in forming carbon-carbon bonds at the distal C8 position of the quinoline (B57606) core sci-hub.box. The compound also participates in photocatalytic Minisci reactions, where it couples with ethers while preserving the N-oxide group, highlighting a pathway for radical-based functionalization mdpi.com.

Perhaps one of the most significant contributions is its use in photochemical rearrangements. The photochemical transformation of quinoline N-oxides into benz[d]-1,3-oxazepines is a known reaction class jst.go.jp. This reactivity has been specifically demonstrated for derivatives of this compound, which undergo a photochemical heterocyclic metamorphosis under flow conditions to yield substituted benzo nih.govnih.govoxazepines reading.ac.uk. This transformation underscores the potential of the this compound scaffold to generate more complex, seven-membered heterocyclic systems reading.ac.uknih.gov.

Identified Gaps in Current Research

Despite these specific contributions, the academic literature on this compound is characterized by significant gaps. The existing studies primarily use this compound as a starting material without detailing optimized or novel synthetic procedures for its preparation. The full scope of its chemical reactivity remains largely unexplored, with current knowledge confined to a few classes of C-H functionalization and photochemical rearrangement.

There is a notable absence of in-depth mechanistic studies for its known transformations. For instance, while its participation in palladium and rhodium-catalyzed reactions is documented, detailed kinetic and computational analyses specific to the 4-methyl derivative are lacking nih.govsci-hub.box. Similarly, the quantum yields and precise mechanistic pathways for the photochemical rearrangement of the parent this compound have not been fully elucidated. Furthermore, there is a scarcity of published data on its fundamental physical-organic properties, spectroscopic characterization, and theoretical electronic structure, which are crucial for predicting and understanding its reactivity.

Proposed Future Research Avenues for this compound Chemistry

The existing research gaps provide a clear roadmap for future investigations into the chemistry of this compound. The following avenues represent promising directions for expanding the academic utility of this compound.

Development of Novel Synthetic Routes

A foundational area for future work is the development and optimization of synthetic routes to this compound and its derivatives. While the N-oxidation of quinolines using reagents like peracetic acid or hydrogen peroxide is a standard method, research into new catalytic and environmentally benign oxidation protocols would be beneficial orgsyn.org. Systematic studies exploring the substrate scope, functional group tolerance, and scalability of these synthetic methods would provide the chemical community with robust procedures to access this class of compounds, facilitating broader investigation.

Exploration of Undiscovered Reactivity Pathways

The known reactivity of this compound in C-H activation and photochemistry is just the beginning. Future studies should aim to uncover new reaction pathways.

Key areas for exploration include:

Reaction Class Proposed Research Focus
Cycloaddition Reactions Investigation of this compound as a partner in [4+2] or 1,3-dipolar cycloadditions to construct novel polycyclic systems.
Oxidizing Agent Assessing its potential as a stoichiometric or catalytic oxidant, similar to other amine N-oxides like N-methylmorpholine N-oxide, for various organic transformations.

| Directing Group | Exploring the N-oxide moiety as a directing group to control the regioselectivity of functionalization at other positions of the quinoline ring (e.g., C2 or C3). |

Advanced Computational Modeling for Predictable Design

The application of computational chemistry is essential for a deeper understanding of this compound. Density Functional Theory (DFT) and other advanced modeling techniques can be used to:

Elucidate the electronic structure and frontier molecular orbitals to rationalize its known reactivity.

Model the transition states and reaction pathways for its documented photochemical and metal-catalyzed reactions, providing mechanistic clarity nih.gov.

Predict its behavior in undiscovered reaction classes, guiding experimental design and reducing empirical optimization.

Expanding Academic Applications in Diverse Chemical Fields

Future research should focus on leveraging the unique reactivity of this compound to create molecules with potential applications in various fields. The benzo nih.govnih.govoxazepine core, accessible through its photochemical rearrangement, is a rare heterocyclic scaffold that could be explored for applications in medicinal chemistry or materials science reading.ac.uk. Furthermore, its demonstrated utility as a handle for C-H functionalization makes it a valuable intermediate for the synthesis of complex, substituted quinoline libraries for chemical biology and drug discovery programs.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 4-Methylquinoline 1-oxide with high purity?

  • Methodological Answer : Synthesis typically involves nitration or oxidation of precursor quinoline derivatives. For example, 4-nitroquinoline 1-oxide derivatives are synthesized via controlled nitration under inert conditions, followed by purification using column chromatography. Purity validation requires HPLC (≥98%) and spectroscopic confirmation (e.g., NMR, IR) .
  • Key Considerations : Ensure reaction conditions (temperature, solvent) are optimized to avoid by-products. Refer to protocols in Medicinal Chemistry journals for reproducible procedures .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for quinoline 1-oxide analogs in crystallography studies . Complementary techniques like high-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}/1H^{1}\text{H} NMR are critical for functional group verification .
  • Data Interpretation : Compare spectral data with literature values for analogous compounds to resolve ambiguities .

Advanced Research Questions

Q. What experimental models are used to investigate the carcinogenic mechanisms of this compound derivatives?

  • Methodological Answer : The 4-NQO (4-nitroquinoline 1-oxide) mouse model is widely used to study oral and esophageal carcinogenesis. Key steps include:

  • Administering 4-NQO via drinking water (e.g., 100 µg/mL in 1,2-propylene glycol) for 16–28 weeks to induce squamous cell carcinoma .
  • Monitoring histopathological changes and biomarker expression (e.g., Ki-67 for proliferation).
    • Contradiction Analysis : Discrepancies in tumor latency between studies may arise from strain-specific susceptibility (e.g., C57BL/6 vs. BALB/c mice) or dosing regimens .

Q. How do enzymatic reduction pathways of this compound derivatives differ across tissues?

  • Methodological Answer : In vitro assays using liver and lung microsomes/mitochondria reveal tissue-specific reductase activity. For example:

  • Mouse liver microsomes show 2.3× higher 4-hydroxyaminoquinoline 1-oxide reductase activity than lung microsomes .
  • NADPH-dependent reduction dominates in liver, while flavin coenzymes enhance activity in lung .
    • Data Validation : Use spectrophotometric analysis (e.g., 340 nm absorbance for NADPH depletion) to quantify reaction kinetics .

Q. How can researchers resolve contradictions in genotoxicity data between in vitro and in vivo studies?

  • Methodological Answer :

  • In vitro : Use Ames test or yeast models (e.g., Saccharomyces cerevisiae) to assess mutagenicity. Anthralin, a tumor promoter, exacerbates 4-NQO-induced recombination in yeast .
  • In vivo : Compare results with rodent models to account for metabolic activation (e.g., hepatic conversion of 4-NQO to reactive intermediates) .
    • Critical Analysis : In vitro systems may lack metabolic enzymes, leading to false negatives. Validate findings using multiple assays (e.g., micronucleus test + comet assay) .

Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, face shield) and work in a fume hood due to carcinogenic risk (OSHA HCS Signal Word: Danger) .
  • Store in locked, labeled containers and dispose via certified hazardous waste protocols .
    • Documentation : Maintain SDS records and institutional biosafety committee approvals for in vivo studies .

Data Reporting Standards

Q. How should researchers present analytical data for this compound in publications?

  • Methodological Answer :

  • Include raw data tables (e.g., NMR shifts, HPLC retention times) in supplementary materials, with processed data (e.g., dose-response curves) in the main text .
  • For crystallography, report RR factors, data-to-parameter ratios, and deposition codes (e.g., CCDC entries) .
    • Avoid : Overloading figures with chemical structures; limit to 2–3 key compounds per graphic .

Further Research Directions

Q. What gaps exist in understanding the environmental fate of this compound derivatives?

  • Methodological Answer :

  • Conduct photodegradation studies under UV/visible light to identify breakdown products.
  • Use LC-MS/MS to track metabolites in aquatic systems, referencing protocols from nitroaromatic pollutant research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.